4-Methyl-4'-vinyl-2,2'-bipyridine

Catalog No.
S1911284
CAS No.
74173-48-1
M.F
C13H12N2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-4'-vinyl-2,2'-bipyridine

CAS Number

74173-48-1

Product Name

4-Methyl-4'-vinyl-2,2'-bipyridine

IUPAC Name

2-(4-ethenylpyridin-2-yl)-4-methylpyridine

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12/h3-9H,1H2,2H3

InChI Key

IWZAEAAZXRSXPX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C

Electropolymerized Films Based on Ruthenium Complexes

Lewis Pair Polymerization

Electrochemical Sensors

Synthesis of Extended Bipyridine Ligands

4-Methyl-4'-vinyl-2,2'-bipyridine is an organic compound with the molecular formula C13H12N2C_{13}H_{12}N_2 and a molar mass of 196.25 g/mol. This compound features a bipyridine structure with a vinyl group and a methyl group at the 4 and 4' positions, respectively. It is known for its versatile applications in coordination chemistry, particularly as a ligand in metal complexes due to its ability to form stable chelates.

Research indicates that 4-Methyl-4'-vinyl-2,2'-bipyridine and its metal complexes exhibit notable biological activities. For instance, metal complexes formed with this ligand have been studied for their potential as photosensitizers in photodynamic therapy. These complexes can generate reactive oxygen species upon light activation, which can be used to target cancer cells .

Several methods have been reported for synthesizing 4-Methyl-4'-vinyl-2,2'-bipyridine:

  • Lithiation Method: This involves the lithiation of 4,4'-dimethyl-2,2'-bipyridine followed by reaction with an appropriate electrophile to introduce the vinyl group .
  • Chloro Compound Reaction: Reacting 4-Chloro-4'-methyl-2,2'-bipyridine with a suitable reagent can yield the desired compound .
  • Improved Synthesis Techniques: Recent studies have focused on optimizing reaction conditions to enhance yield and purity, such as controlling temperature and solvent choice during synthesis .

The applications of 4-Methyl-4'-vinyl-2,2'-bipyridine are diverse:

  • Electroactive Materials: It is used in the development of electroactive polymers that have applications in sensors and energy storage devices.
  • Catalysis: The compound serves as a ligand in various catalytic processes, particularly in organic synthesis and polymerization reactions.
  • Photodynamic Therapy: Its metal complexes are explored for therapeutic applications in cancer treatment due to their ability to produce reactive species upon light activation .

Interaction studies have revealed that 4-Methyl-4'-vinyl-2,2'-bipyridine forms stable complexes with various transition metals such as ruthenium and osmium. These interactions significantly enhance the properties of the resulting metal complexes, making them suitable for applications in catalysis and photochemistry. The stability and reactivity of these complexes depend on the nature of the metal center and the ligands involved .

Several compounds share structural similarities with 4-Methyl-4'-vinyl-2,2'-bipyridine. Here are some notable examples:

Compound NameSimilarityUnique Features
4-Vinyl-4'-methyl-2,2'-bipyridine1.00Directly related; same functional groups
2,2'-Bipyridine0.95Lacks vinyl group; simpler structure
4-Methyl-[2,2'-bipyridine]-4-carbaldehyde0.89Contains an aldehyde functional group
1,10-Phenanthroline0.85Different heterocyclic structure; used in coordination
1-Methylimidazole0.80Different heterocycle; used in catalysis

The uniqueness of 4-Methyl-4'-vinyl-2,2'-bipyridine lies in its combination of both vinyl and methyl groups on a bipyridine framework, which enhances its reactivity and versatility as a ligand compared to other similar compounds.

4-Methyl-4'-vinyl-2,2'-bipyridine is systematically named as 2-(4-ethenylpyridin-2-yl)-4-methylpyridine under IUPAC conventions. This designation reflects the compound’s bipyridine backbone, where a methyl group occupies the 4-position of one pyridine ring, and a vinyl group (ethenyl) is attached to the 4'-position of the adjacent pyridine ring. The CAS Registry Number 74173-48-1 uniquely identifies this compound in chemical databases.

Molecular Formula (C₁₃H₁₂N₂) and SMILES Notation Analysis

The molecular formula C₁₃H₁₂N₂ corresponds to a structure with two pyridine rings connected via a single bond, bearing substituents at the 4 and 4' positions. The SMILES notation C=CC1=CC(C2=NC=CC(C)=C2)=NC=C1 visually encodes the connectivity:

  • C=CC1=CC(...): Vinyl group at the 4'-position.
  • C2=NC=CC(C)=C2: Methyl-substituted pyridine ring at the 4-position.
PropertyValue
Molecular Weight196.25 g/mol
InChIKeyIWZAEAAZXRSXPX-UHFFFAOYSA-N
Canonical SMILESC/C=C\c1ccc(nc1C)c2ccncc2

Crystallographic Structure and Conformational Analysis

The compound crystallizes as a light-red to brown solid, with a planar bipyridine core stabilized by conjugation between the pyridine rings. X-ray crystallography data (though not explicitly provided in sources) would reveal:

  • Bond angles: Near-linear N–C–C linkages in the pyridine rings.
  • Conformation: The vinyl group adopts a trans configuration relative to the pyridine nitrogen due to steric and electronic stabilization.

Substituent Effects: Methyl-Vinyl Group Electronic Interactions

The methyl and vinyl substituents modulate the electronic properties of the bipyridine framework:

  • Methyl Group (4-position):
    • Electron-donating effect (via inductive σ-bonding) lowers the π* orbital energy of the adjacent pyridine ring.
    • Steric hindrance: Limits rotational freedom between the two pyridine rings.
  • Vinyl Group (4'-position):
    • Conjugation extension: Delocalizes π-electrons across the ethenyl bridge, red-shifting absorption bands compared to unsubstituted bipyridine.
    • Reactive site: Enables electropolymerization via radical or ionic pathways.

Comparative Analysis with Related Bipyridine Derivatives

DerivativeSubstituentsKey Differences
2,2'-BipyridineNoneLacks substituents; lower π-conjugation and redox activity.
4,4'-Dimethyl-2,2'-bipyridineTwo methyl groupsEnhanced electron-donating effects but reduced solubility in polar solvents.
4-Vinyl-4'-methyl-2,2'-bipyridine (this compound)Methyl, vinylOptimized balance of electronic delocalization and reactivity for polymerization.

XLogP3

2.6

Wikipedia

4-Methyl-4'-vinyl-2,2'-bipyridine

Dates

Modify: 2023-08-16

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